molecular formula C14H13NO5S B2786578 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 951960-47-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No. B2786578
CAS RN: 951960-47-7
M. Wt: 307.32
InChI Key: GWGIKGUOCNXFKG-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide, also known as DMXB-A, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of compounds known as benzofurans and has been shown to have a range of biological effects.

Mechanism of Action

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. It can improve synaptic plasticity, reduce inflammation, and enhance neuroprotection. Additionally, it has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide is its selectivity for the α7 nAChR, which allows for more targeted research into the effects of this receptor. However, one limitation is that it can be difficult to obtain high-quality samples of this compound, which can limit research opportunities.

Future Directions

There are several potential future directions for research into N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function and memory. Additionally, there is interest in exploring its potential as a treatment for other neurological disorders, such as schizophrenia and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide and its potential for clinical use.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide involves the reaction of 7-methoxy-2-nitrobenzofuran with 3-mercapto-1,2-propanediol in the presence of a base. The resulting product is then oxidized to form the desired compound.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has been shown to have neuroprotective effects, as well as the ability to improve cognitive function.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(16)15-10-5-6-21(17,18)8-10/h2-7,10H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGIKGUOCNXFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CS(=O)(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide

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